Uranium dioxideperoxide
Description
Bedeutung von peroxidhaltigen Uranverbindungen in der Actinoidenchemie
Peroxidhaltige Uranverbindungen, insbesondere Urandioxidperoxid (UO₂O₂), nehmen in der Actinoidenchemie eine bedeutende Stellung ein. Ihre Einzigartigkeit ergibt sich aus der Hybridisierung der 5f- und 6d-Orbitale des Urans, die vielfältige Koordinationsgeometrien ermöglicht. smolecule.com Die Struktur von Urandioxidperoxid zeichnet sich durch μ₂-Peroxidbrücken aus, die Uranylionen verbinden, wobei zusätzliche Wassermoleküle das Gitter stabilisieren. smolecule.com Diese Verbindungen sind von entscheidender Bedeutung für das Verständnis des Verhaltens von Uran unter oxidativen Bedingungen, wie sie in verschiedenen Phasen des Kernbrennstoffkreislaufs und in Umweltszenarien auftreten. wikipedia.org Die Untersuchung von peroxidhaltigen Uranverbindungen liefert grundlegende Einblicke in Bindungsverhältnisse, Redoxreaktionen und die Komplexbildung von Actinoiden.
Historische Entwicklung und Entwicklung der Forschungsparadigmen für Urandioxidperoxid
Die Erforschung von Urandioxidperoxid hat sich im Laufe der Zeit erheblich weiterentwickelt. Frühe Studien im 20. Jahrhundert konzentrierten sich auf die grundlegende Synthese und Charakterisierung, wobei die Reaktion von Uranylnitrat mit Wasserstoffperoxid als primärer Syntheseweg identifiziert wurde. smolecule.com Ein wichtiger Meilenstein war 1947 die formale Charakterisierung des Minerals Studtit (UO₄·4H₂O), des ersten natürlich vorkommenden Uranperoxids. smolecule.com Ein Paradigmenwechsel erfolgte mit der strukturellen Aufklärung von Uranylperoxid-Käfigclustern im Jahr 2005, die das Verständnis der supramolekularen Chemie dieser Verbindungen erweiterte. smolecule.com Aktuelle Forschungsparadigmen konzentrieren sich auf die kontrollierte Synthese von Nanomaterialien durch strahleninduzierte Methoden und die Untersuchung des thermischen Verhaltens für Sicherheitsanwendungen im Nuklearbereich. smolecule.com
Aktuelle Forschungslandschaft und entscheidende Lücken im grundlegenden Verständnis der Urandioxidperoxid-Chemie
Die aktuelle Forschungslandschaft zu Urandioxidperoxid ist breit gefächert und umfasst Bereiche von der Kernbrennstoffverarbeitung bis zur Umweltsanierung. smolecule.com Ein Schwerpunkt liegt auf der Untersuchung der Selbstorganisation von Uranylperoxid-Clustern in alkalischen Lösungen für Anwendungen in der Atommülltrennung. smolecule.com Trotz erheblicher Fortschritte bestehen weiterhin entscheidende Lücken im grundlegenden Verständnis. Dazu gehören die genauen Mechanismen der Clusterbildung unter verschiedenen Bedingungen und die langfristige Stabilität dieser Verbindungen in geologischen Endlagern. wikipedia.org Weitere Forschung ist erforderlich, um die Reaktivität von Urandioxidperoxid mit verschiedenen organischen und anorganischen Spezies in komplexen Umweltmatrizes vollständig aufzuklären. smolecule.com Zudem gibt es noch offene Fragen bezüglich der exakten Struktur und der Bindungsverhältnisse in einigen exotischeren Phasen von Uranoxiden, die für die nukleare Forensik und Nichtverbreitung von Bedeutung sind. ornl.gov
Structure
2D Structure
Properties
CAS No. |
12036-71-4 |
|---|---|
Molecular Formula |
H2O4U |
Molecular Weight |
304.042 g/mol |
IUPAC Name |
dioxouranium;hydrogen peroxide |
InChI |
InChI=1S/H2O2.2O.U/c1-2;;;/h1-2H;;; |
InChI Key |
CIEKQEIUQBBJNZ-UHFFFAOYSA-N |
SMILES |
OO.O=[U]=O |
Canonical SMILES |
OO.O=[U]=O |
melting_point |
239 °F (USCG, 1999) |
Other CAS No. |
12036-71-4 |
physical_description |
Uranium peroxide is a pale yellow crystalline solid. Denser than water. (USCG, 1999) |
Synonyms |
uranium oxide (UO4) uranium peroxide uranium peroxide hydrate UO4.nH2O uranyl peroxide (UO2O2) |
Origin of Product |
United States |
Chemische Synthese Und Charakterisierung
Synthesewege für Urandioxidperoxid
Urandioxidperoxid kann über verschiedene Synthesewege hergestellt werden. Die gebräuchlichste Methode ist die Fällung aus einer Uranylionen-haltigen Lösung mit Wasserstoffperoxid unter kontrollierten pH-Bedingungen. smolecule.comwikipedia.org
Fällung aus Uranylnitratlösung: Eine siedende Lösung von Uranylnitrat wird tropfenweise mit Wasserstoffperoxid versetzt, was zur Bildung eines Niederschlags von Urandioxidperoxid-Dihydrat führt. wikipedia.orgchemicalbook.com
Fällung aus Ammoniumuranyloxalat: Die Fällung aus einer Lösung von Ammoniumuranyloxalat führt zur Bildung des Trihydrats. wikipedia.org
Hydrothermalsynthese: Bei Temperaturen von 80–100 °C und einem pH-Wert von 2–4 kann Urandioxidperoxid-Hydrat hydrothermal synthetisiert werden.
Oxidative Auflösung von Urandioxid: Die Reaktion von Urandioxid mit Wasserstoffperoxid in sauren Medien führt ebenfalls zur Bildung von Urandioxidperoxid. smolecule.com
Directed Synthesis of Uranium Dioxideperoxide Nanomaterials
Role of Ligands and Template-Assisted Assembly
Spektroskopische Charakterisierung
Verschiedene spektroskopische Techniken werden zur Charakterisierung von Urandioxidperoxid eingesetzt:
Infrarotspektroskopie (IR): Die IR-Spektroskopie ermöglicht die Identifizierung von charakteristischen Schwingungsbanden. UO₂ zeigt Banden bei 340 cm⁻¹ und 470 cm⁻¹. scielo.br Die O-O-Streckschwingungen in Peroxiden liegen typischerweise im Bereich von 800–900 cm⁻¹.
Raman-Spektroskopie: Die Raman-Spektroskopie liefert ergänzende Informationen zur chemischen Struktur und kann zur Identifizierung verschiedener Uranoxidphasen herangezogen werden. ornl.gov
Photoelektronenspektroskopie (XPS): XPS wird verwendet, um die Oberflächenoxidationszustände von Uran zu bestimmen. Durch den Vergleich der Bindungsenergien können U(IV)- und U(VI)-Spezies unterschieden werden.
Photolumineszenzspektroskopie: Diese Technik kann zur Überwachung von U⁴⁺→U⁶⁺-Übergängen unter verschiedenen Feuchtigkeitsbedingungen eingesetzt werden.
Strukturelle Charakterisierung
Die strukturelle Aufklärung von Urandioxidperoxid erfolgt hauptsächlich durch Röntgenbeugung. Das Tetrahydrat wurde kristallographisch charakterisiert. wikipedia.orgwikipedia.org Die Kristallstruktur besteht aus Uranyl-Kationen (UO₂²⁺), die an zwei Wassermoleküle und zwei Peroxid-Anionen (O₂²⁻) koordiniert sind. wikipedia.orgwikipedia.org Die Peroxidionen fungieren als Brückenliganden, die jeweils zwei Uranatome verbinden. wikipedia.orgwikipedia.org Zusätzliche Wassermoleküle sind über Wasserstoffbrückenbindungen im Kristallgitter gebunden. wikipedia.org In jüngerer Zeit wurden auch komplexe Käfigstrukturen, sogenannte Polyperoxouranylate, synthetisiert und charakterisiert. wikipedia.orgwikipedia.org
Physikalisch Chemische Eigenschaften
Thermische Stabilität und Zersetzung
Urandioxidperoxid zersetzt sich beim Erhitzen. Die thermische Zersetzung von Urandioxidperoxid-Dihydrat (UO₄·2H₂O) führt zur Bildung von U₂O₇ und anschließend zu UO₃ und Sauerstoff. smolecule.comguidechem.com Oberhalb von 200 °C zersetzt es sich direkt zu UO₃. nih.gov Studien haben gezeigt, dass die Bedingungen der Fällung und Trocknung die Geschwindigkeit der thermischen Zersetzung beeinflussen können. unt.edu UO₄·2H₂O scheint bei 25 °C thermodynamisch instabil gegenüber UO₃ zu sein, obwohl die Umwandlungsrate extrem langsam ist. unt.edu
| Temperaturbereich | Zersetzungsprodukte | Quelle |
| 90-195 °C | U₂O₇, H₂O, O₂ | nih.gov |
| > 200 °C | UO₃, O₂ | nih.gov |
| 150 °C (längere Zeit) | UO₃ | unt.edu |
Bond Valence Sum Analysis and Detailed Coordination Environments of Uranium
Löslichkeit und aquatische Chemie
Urandioxidperoxid ist in Wasser löslich. wikipedia.orgchemicalbook.com Sein Lösungsverhalten ist stark vom Hydratationszustand abhängig. wikipedia.org In sauren Lösungen ist die Löslichkeit gering, was für seine Rolle bei der Herstellung von Yellowcake von Bedeutung ist. smolecule.com In alkalischen Lösungen können sich selbstorganisierende Uranylperoxid-Cluster bilden. smolecule.com Die Auflösung von Urandioxid in Gegenwart von Peroxid wird durch die Bildung von Hydroxylradikalen an der Oberfläche beeinflusst. surfacesciencewestern.com
Determination of Uranium Oxidation States and Electronic Structure
Oberflächenchemie und Reaktivität
Die Oberflächenchemie von Urandioxidperoxid ist komplex und wird von Faktoren wie Feuchtigkeit und Redoxbedingungen beeinflusst. Unter feuchten Bedingungen begünstigen oxidierte Oberflächen die Bildung von U(VI)-Spezies. Die Reaktivität der Oberfläche spielt eine entscheidende Rolle bei katalytischen Anwendungen und bei der Auflösung in verschiedenen Umgebungen. smolecule.com Die Wechselwirkung mit Wasserstoff kann die durch Peroxid induzierte Oxidation der Urandioxidoberfläche umkehren. surfacesciencewestern.com
Reaktivität Und Chemisches Verhalten
Reaktionen mit Wasser und Säuren
Urandioxidperoxid reagiert mit Wasser und Säuren. Bei Kontakt mit Wasser zersetzt es sich zu Urantrioxid und Sauerstoff. nih.gov In Säuren zersetzt es sich unter Bildung von Uranylsalzen. nih.gov Die Zersetzung in Salzsäure wurde für das Dihydrat beschrieben. nih.gov
Effects of Complexing Agents and Redox Conditions on Dissolution Rates
Redoxreaktionen und Wechselwirkungen mit anderen Ionen
Urandioxidperoxid ist ein starkes Oxidationsmittel. smolecule.com Es reagiert heftig mit Halogenen wie Bromtrifluorid. smolecule.comguidechem.com Die Fähigkeit, Komplexe mit anderen Ionen zu bilden, ist für sein Verhalten in Umweltsystemen und für potenzielle Sanierungsstrategien von Bedeutung. smolecule.com
Formation of Polymeric and Nanocluster Species
Bildung von Peroxouranat-Komplexen
In alkalischen Lösungen in Gegenwart von Alkalimetallhydroxiden kann Urandioxidperoxid komplexe, käfigartige Strukturen bilden, die als Peroxouranate oder Polyoxometallate bekannt sind. wikipedia.orgwikipedia.org Die Synthese dieser Cluster erfordert oft den Zusatz von organischen Molekülen als Templat. wikipedia.orgwikipedia.org Diese Cluster haben potenzielle Anwendungen in der Trennung von Atommüll. smolecule.com
Theoretical and Computational Chemistry of Uranium Dioxideperoxide Systems
Density Functional Theory (DFT) Studies of Electronic Structure and Bonding in Uranium Dioxideperoxide
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate electronic structure and bonding characteristics of actinide compounds, including this compound. These computational methods provide detailed insights at the quantum mechanical level, complementing experimental findings.
DFT calculations have been instrumental in characterizing the nature of the bond between uranium and the peroxide group (O₂²⁻). In this compound, the peroxide ligand coordinates to the uranyl (UO₂²⁺) moiety. Studies indicate that the coordination of the peroxide ligand significantly influences the properties of the uranyl ion.
The bonding involves a complex interplay of uranium's 5f and 6d orbitals with the σ and π orbitals of the peroxide ligand. DFT studies have revealed that the 5f and 6d orbitals in uranium show roughly equal participation in bonding, a feature that distinguishes uranium from some lighter actinides. cambridge.org This hybridization allows for diverse coordination geometries, including the μ₂-peroxide bridges that link uranyl ions, creating the characteristic layered or cage-like structures of these compounds. cambridge.orgiaea.org The coordination of the peroxide ligand leads to a weakening of the axial U=O bonds (U-Oyl bonds) in the uranyl unit. This is accompanied by a stabilization of the σ(d) orbitals and a mixing between the uranyl π-orbitals and the peroxide σ- and π-orbitals. acs.org This weakening of the U-Oyl bond is reflected in lower uranyl stretching vibrational frequencies compared to when other ligands like carbonate or hydroxide (B78521) are coordinated. acs.org
A proposed structure for a related amorphous phase, U₂O₇, derived from DFT calculations, highlights the presence of both peroxide units and U-O bonds, with uranium sites having six and eight-coordination. researchgate.net This indicates a correlation between the coordination number of uranium and the prevalence of specific bonding units like the uranyl group. researchgate.net
Table 1: Comparison of Calculated Bond Properties in Uranyl Complexes
| Property | UO₂(H₂O)₅²⁺ | UO₂(O₂)(H₂O)₃ | Remarks |
| U-Oyl Bond Length (Å) | Shorter | Longer | Peroxide coordination weakens the axial uranyl bond. acs.org |
| Uranyl Stretch Freq. (cm⁻¹) | Higher | Lower | Consistent with U-Oyl bond weakening. acs.org |
| U-O(peroxide) Bond Length (Å) | N/A | ~2.2-2.4 | Bidentate coordination of the peroxide ligand is typical. |
Note: Specific values can vary based on the computational model and level of theory used. This table represents general trends observed in DFT studies.
DFT calculations are employed to determine the electronic band structure and Density of States (DOS), which are crucial for understanding the electronic properties of solid-state this compound. The DOS provides information about the number of available electronic states at each energy level.
Studies on related uranyl peroxide minerals like studtite ([UO₂(η²-O₂)(H₂O)₂]·2H₂O) and its dehydrated form, metastudtite ([UO₂(η²-O₂)(H₂O)₂]), have utilized DFT+U methods (DFT with a Hubbard U correction for strong electron correlation in f-orbitals). These calculations show that small structural changes, such as dehydration, can lead to significant electronic effects. kit.edu The analysis of the f-orbital DOS, which can be benchmarked against experimental X-ray absorption spectra (HR-XANES), reveals that the transition from studtite to metastudtite involves a decrease in the covalency of the uranyl fragment. kit.edu
The calculated DOS shows that the largest differences between studtite and metastudtite are associated with the peroxo group, which shifts to a higher energy by approximately 1 eV in metastudtite. kit.edu The states associated with the axial uranyl oxygens also shift, but to a much lesser extent (~0.1 eV). kit.edu These computational results illustrate the sensitivity of the electronic structure to subtle changes in the local coordination environment and hydration state. kit.edu
The thermodynamic stability of this compound and related complexes is a key area of investigation using DFT. Calculations of binding energies and reaction enthalpies provide insights into the favorability of forming these species under various conditions.
DFT calculations confirm that the peroxide ligand has a very high affinity for the uranyl group, far exceeding that of other common aqueous ligands such as fluoride, hydroxide, carbonate, nitrate (B79036), or water. acs.org The formation of monoperoxo complexes, for instance from the reaction of UO₂(H₂O)₅²⁺ with HO₂⁻, is calculated to be exothermic in solution, indicating a spontaneous process. acs.org In contrast, the formation of complexes with two peroxide ligands per uranyl unit, such as UO₂(O₂)₂X₂⁴⁻, has been found to be endothermic in aqueous solution, suggesting that monoperoxo species are the more stable terminal complexes in solution under those conditions. acs.org
Electronic Band Structure and Density of States Calculations
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of this compound
Molecular Dynamics (MD) simulations offer a computational lens to study the time-dependent behavior of molecular systems. For this compound, MD is particularly useful for understanding its interactions in aqueous environments and at interfaces, which are critical for predicting its environmental fate and behavior in nuclear fuel cycle processes.
MD simulations are used to model the solvation of uranyl species in water, revealing the structure and dynamics of the hydration shells. While many studies focus on the general uranyl ion (UO₂²⁺) or its carbonate complexes due to their environmental relevance, the principles extend to peroxide systems.
Simulations show that the uranyl ion in water typically coordinates five water molecules in its equatorial plane, forming a pentagonal bipyramidal structure. unige.chacs.org The U-O(H₂O) distance is calculated to be around 2.40–2.55 Å, which aligns well with experimental data. unige.chacs.org A distinct second coordination shell is observed at approximately 4.7 Å from the uranium atom. unige.ch MD studies also investigate the competition between different ligands, such as peroxide and carbonate, for coordination sites around the uranyl ion in complex aqueous solutions. hbni.ac.in
The interaction with other ions in solution is also a key focus. For example, classical MD simulations of a related uranyl tricarbonate complex in model seawater revealed that Na⁺ ions associate closely with the neutral complex, effectively giving it a positive charge, while Cl⁻ ions remain much farther away. escholarship.org This highlights the crucial role of background electrolyte ions in modifying the solvation structure and apparent charge of uranyl complexes. escholarship.org Hydrogen bonding between coordinated peroxide groups and surrounding water molecules is another important factor that affects dissolution kinetics. iaea.org
Table 2: Key Parameters from MD Simulations of Uranyl Solvation
| Parameter | Description | Typical Value/Observation |
| First Shell Coordination Number | Number of water molecules in the equatorial plane of UO₂²⁺. | 5 unige.chacs.org |
| U-O(H₂O) Distance | Distance from uranium to oxygen of a coordinated water molecule. | 2.40 - 2.55 Å unige.chacs.org |
| Second Shell Distance | Approximate distance from uranium to the second layer of water molecules. | ~4.7 Å unige.ch |
| Ligand Exchange | Mechanism of water molecules moving between solvation shells. | Occurs via a path between associative and interchange mechanisms. unige.ch |
Note: These parameters are primarily from studies on the general uranyl ion in water but provide a foundational understanding applicable to peroxide complexes.
Understanding the behavior of this compound at solid-water interfaces is critical for applications in waste management and for assessing environmental contamination. While direct MD simulations of this compound surface reconstruction are not widely published, studies on related uranium oxide and mineral interfaces provide valuable insights.
MD simulations have been used to study the adsorption of uranyl complexes onto mineral surfaces like quartz. acs.org These simulations can distinguish between inner-sphere complexes, where the uranyl ion bonds directly to the surface, and outer-sphere complexes, where a layer of water molecules separates the ion and the surface. acs.org The formation of these different surface complexes depends on factors like the surface's protonation state and the presence of other ligands in the uranyl's coordination shell. acs.org
Experimental studies on the energetics of water adsorption on uranium peroxide surfaces provide benchmark data for validating and developing force fields for future MD simulations. cambridge.org Calorimetric measurements have determined integral adsorption enthalpies and water coverage on uranium peroxide (U₂O₇) surfaces, which are essential for predicting the absorption and desorption behavior of water on these materials. cambridge.org Such data are crucial for building accurate MD models of surface reactivity and reconstruction under wet conditions, where oxidized U⁶⁺ species are favored. cambridge.orgiaea.org
Aqueous Solvation and Ion Interaction Studies at the Molecular Level
Ab Initio Calculations for Thermochemical Properties and Reaction Pathways
Ab initio quantum chemical calculations, which are based on first principles without reliance on empirical data, are fundamental tools for investigating the properties of this compound and related systems. These computational methods provide deep insights into molecular structure, bonding, and energetics where experimental data may be scarce or difficult to obtain.
Research Findings:
Density Functional Theory (DFT) is a widely used ab initio method for studying uranium compounds. wikipedia.org It has been successfully applied to approximate the structure of uranium peroxide dihydrate, a common hydration state of the compound. wikipedia.org DFT calculations have also been crucial in understanding the electronic structure, revealing that for uranium peroxide, there is an equal participation of 5f and 6d orbitals in chemical bonding. smolecule.com This hybridization is a distinguishing feature of uranium's chemistry compared to lighter actinides. smolecule.com
For more complex phenomena, such as the behavior of uranium in aqueous solutions, methods like the Polarizable Continuum Model (PCM) are combined with DFT. researchgate.netaesj.or.jp This approach has been used to predict the Gibbs free energy of formation (ΔGf⁰) for uranium(VI) hydrolysis complexes, demonstrating reasonable agreement with experimental values when the primary hydration shell is explicitly included in the calculations. researchgate.netaesj.or.jpiaea.org High-level methods, such as relativistic coupled-cluster theory, provide benchmark calculations for thermochemical parameters like bond dissociation energies for simple uranium oxides, which serve as foundational data for understanding more complex systems like this compound. osti.gov
Computational studies also elucidate reaction pathways. For instance, quantum chemical methods have been used to investigate gas-phase reactions, such as the chemi-ionization reaction U + O → UO⁺ + e⁻, by calculating the potential energy curves for the involved electronic states. researchgate.net Understanding the fundamental oxidation reactions of uranium is critical, and computational modeling is employed to analyze the chemical pathways leading to the formation of various uranium oxides. njit.edu
Interactive Data Table: Examples of Calculated Thermochemical Data for Uranium Oxides
The following table presents examples of thermochemical data for simple uranium oxides obtained through computational methods, which are essential for building accurate models for more complex species like this compound.
| Species | Property | Calculated Value | Method |
| UO | Bond Dissociation Enthalpy (298K) | 758 ± 13 kJ/mol | Relativistic Coupled-Cluster |
| UO₂ | Bond Dissociation Enthalpy (298K) | 733 ± 15 kJ/mol | Relativistic Coupled-Cluster |
| UO₂²⁺ (aq) | Gibbs Free Energy of Formation (ΔGf⁰) | Agreement with experiment | DFT (B3LYP) with PCM |
Machine Learning and Data-Driven Approaches in Predicting this compound Behavior
In recent years, machine learning (ML) and data-driven approaches have emerged as powerful tools to predict the complex behavior of uranium systems, complementing traditional experimental and computational methods. These models can rapidly analyze large datasets to identify patterns and make predictions at a fraction of the computational cost of ab initio calculations. escholarship.org
Research Findings:
A significant application of ML in this field is in predicting the interaction of uranium with its environment. For example, ML models have been developed to act as surrogates for computationally expensive surface complexation models that describe uranium sorption onto mineral surfaces. escholarship.org Algorithms like random forest regressors and deep neural networks have been shown to accurately reproduce the predictions of these complex models without facing the same convergence issues. escholarship.org Similarly, various ML methods, including linear regression, support vector regression, and artificial neural networks (ANN), have been used to predict the adsorption capacity of uranium on materials like biochar. researchgate.net
Another key area is the prediction of material stability and degradation. Researchers have successfully used ML to establish predictive models for the corrosion of uranium and its alloys. nih.govnih.gov By comparing multiple regression algorithms, the extra trees algorithm was identified as the most accurate for predicting corrosion weight gain, achieving high prediction accuracy after feature selection to identify the most influential factors. nih.govnih.gov
Data-driven approaches are also being leveraged to unravel complex reaction mechanisms. In the field of nuclear fuel reprocessing, AI and ML are used to develop kinetic reaction networks that describe the liquid-liquid extraction of uranium. chemrxiv.org These models can be purely data-driven or "chemistry-informed," where quantum mechanical calculations guide the model, improving its interpretability and consistency. chemrxiv.org In gas-phase oxidation studies, hybrid models using a Monte Carlo genetic algorithm have been employed to optimize reaction mechanisms based on experimental spectroscopic data, identifying dominant reaction pathways and rates. llnl.gov
Interactive Data Table: Applications of Machine Learning in Uranium Chemistry
This table summarizes various machine learning applications relevant to predicting the behavior of uranium compounds.
| Application Area | Machine Learning Algorithm(s) | Predicted Behavior |
| Material Corrosion | Extra Trees, Pearson Correlation | Corrosion weight gain of uranium and its alloys. nih.govnih.gov |
| Environmental Sorption | Random Forest, Deep Neural Networks | Uranium retention by oxide surfaces. escholarship.org |
| Environmental Sorption | Linear Regression, SVR, ANN | Adsorption capacity of uranium on biochar. researchgate.net |
| Separation Chemistry | L1 Regression, Chemistry-Informed Models | Kinetic reaction networks for uranium extraction. chemrxiv.org |
| Gas-Phase Oxidation | Monte Carlo Genetic Algorithm | Dominant reaction pathways and rates. llnl.gov |
Zukünftige Forschungsrichtungen Und Unbeantwortete Fragen
Ungeklärte Aspekte der Urandioxidperoxid-Chemie
Trotz der Fortschritte gibt es noch viele unbeantwortete Fragen in der Chemie des Urandioxidperoxids. ornl.gov Dazu gehören die genauen Bildungsmechanismen und die strukturelle Vielfalt der Peroxouranat-Cluster unter verschiedenen chemischen Bedingungen. smolecule.comwikipedia.org Die Kinetik und Thermodynamik der Umwandlungen zwischen verschiedenen Hydratationsstufen und Oxidphasen sind noch nicht vollständig verstanden. unt.edu
Interaction with Mineral Surfaces and Natural Organic Matter (NOM)
Zukünftige Forschungsrichtungen in der Synthese und Charakterisierung
Zukünftige Forschungen werden sich wahrscheinlich auf die Entwicklung präziserer Synthesemethoden konzentrieren, um Urandioxidperoxid-Nanomaterialien mit definierten Größen und Morphologien herzustellen. smolecule.com Die Anwendung fortschrittlicher In-situ-Charakterisierungstechniken wird entscheidend sein, um Reaktionsmechanismen in Echtzeit zu verfolgen. ornl.gov Die Untersuchung exotischer Uranoxidphasen wird weiterhin wichtig sein, um die grundlegende Chemie zu verstehen und Datenbanken für die nukleare Forensik zu erweitern. ornl.gov
Radiation-Induced Structural and Chemical Transformations
Implikationen für die Entwicklung fortschrittlicher Kernbrennstoffkreisläufe und Sanierungstechnologien
Ein tieferes Verständnis der Chemie von Urandioxidperoxid wird die Entwicklung fortschrittlicherer und effizienterer Kernbrennstoffkreisläufe ermöglichen. Dies könnte zu verbesserten Trennverfahren und sichereren Methoden zur Behandlung von radioaktivem Abfall führen. smolecule.com Darüber hinaus wird dieses Wissen die Entwicklung neuer und wirksamerer Technologien zur Sanierung von mit Uran kontaminierten Böden und Wässern unterstützen und so zum Schutz von Umwelt und menschlicher Gesundheit beitragen. iaea.orgnih.gov
Tabelle der erwähnten chemischen Verbindungen
| Verbindungsname | Chemische Formel |
| Urandioxidperoxid | UO₂O₂ oder UO₄ |
| Urandioxid | UO₂ |
| Urantrioxid | UO₃ |
| Triuranoctoxid | U₃O₈ |
| Uranylnitrat | UO₂(NO₃)₂ |
| Wasserstoffperoxid | H₂O₂ |
| Studtit | UO₄·4H₂O |
| Bromtrifluorid | BrF₃ |
| Salzsäure | HCl |
| Ammoniumuranyloxalat | (NH₄)₂[UO₂(C₂O₄)₂] |
Analytical Methodologies for Uranium Dioxideperoxide Detection and Speciation
Advanced Spectroscopic Techniques for In Situ and Operando Monitoring of Uranium Dioxideperoxide
Advanced spectroscopic techniques are indispensable for the real-time, non-invasive analysis of this compound. These methods allow for the monitoring of its formation and transformation under process conditions (in situ) and while the system is operational (operando).
Raman spectroscopy is a powerful tool for monitoring the alteration of uranium dioxide (UO₂) surfaces. It can be used in situ to follow the real-time evolution of surface structures under extreme conditions, such as irradiation. sci-hub.se For instance, a portable Raman spectroscopy system coupled with a cyclotron accelerator has been developed to monitor the solid/liquid interface of UO₂ under irradiation, providing insights into the effects of water radiolysis. sci-hub.se This setup has been used to compare the time-dependent surface modification of UO₂ in contact with water under irradiation and in a hydrogen peroxide solution. sci-hub.se Raman mapping has also proven effective in analyzing aged uranium dioxide particles, revealing localized oxidation to form uranium peroxide. iaea.org Studies have shown that after leaching UO₂ in an aqueous hydrogen peroxide solution, Raman bands corresponding to studtite (UO₂(O₂)·4H₂O) and metastudtite (UO₂(O₂)·2H₂O) appear. tandfonline.com
Photoluminescence spectroscopy, particularly Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS), is another key technique. TRLFS can be used to study the speciation of uranium(VI) in various chemical environments. researchgate.net For example, it has been used to investigate uranium(VI) hydrolysis at very alkaline pH, identifying different hydroxide (B78521) species. researchgate.net In the presence of hydrogen peroxide, a quenching effect on the fluorescence of uranium species is observed, which can be used to study the formation of non-fluorescent uranium peroxide complexes. researchgate.net
Table 1: Spectroscopic Techniques for this compound Analysis
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| In situ Raman Spectroscopy | Monitoring UO₂ surface alteration by water radiolysis | Real-time observation of surface structure evolution under irradiation. | sci-hub.se |
| Raman Mapping | Analysis of aged UO₂ particles | Revealed localized formation of uranium peroxide. | iaea.org |
| Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) | Speciation of U(VI) in the presence of H₂O₂ | Observed quenching of uranium fluorescence, indicating the formation of non-fluorescent U(VI)-peroxide complexes. | researchgate.net |
Time-Resolved Spectroscopy for Kinetic Studies
Time-resolved spectroscopy is crucial for understanding the kinetics of this compound formation and reaction. By monitoring spectroscopic signals as a function of time, researchers can elucidate reaction mechanisms and determine rate constants.
TRLFS has been applied to study the complexation of uranium(VI) with various ligands, providing kinetic data on these reactions. researchgate.netakjournals.com For instance, TRLFS has been used to investigate uranyl sulfate (B86663) complexation, measuring the lifetimes of different uranyl sulfate species. researchgate.net
Time-resolved absorption spectroscopy has been employed to characterize the early-time kinetic behavior of species in a plume produced from the laser ablation of U₃Si₂ in an oxygen-containing environment. osti.gov This technique allows for the tracking of the temperature and concentration of atomic and molecular species, such as UO, over microsecond timescales. osti.gov The kinetic data obtained from such studies are essential for modeling the formation of uranium-containing particles in complex environments. osti.gov
Kinetic studies on the dissolution of uranyl peroxide have been conducted by monitoring the concentration of dissolved uranium and hydrogen peroxide over time under various conditions of temperature and pH. tandfonline.com These studies have shown that the dissolution of uranyl peroxide is significantly influenced by these parameters. tandfonline.com
Synchrotron-Based Micro-Spectroscopy for Spatially Resolved Analysis
Synchrotron-based micro-spectroscopy techniques offer high spatial resolution and chemical sensitivity, making them ideal for mapping the distribution of this compound and related species within a sample.
High-energy X-ray diffraction microscopy (HEDM), a synchrotron-based technique, can produce quantitative, three-dimensional information on the crystallographic grains and pores within a polycrystalline material. anl.gov This non-destructive technique is suitable for characterizing the microstructure of uranium oxide materials, providing features that could be used to identify processing parameters and material origin. anl.gov
Chromatographic and Electrophoretic Separations Coupled with Detection for Speciation Analysis
Chromatographic and electrophoretic techniques are powerful for separating different uranium species, including this compound complexes, from a mixture. When coupled with sensitive detection methods, these techniques provide detailed speciation information.
High-Performance Liquid Chromatography (HPLC) has been developed for the separation of uranyl (UO₂²⁺) and thorium (Th⁴⁺) ions. rsc.org Reversed-phase HPLC using surface-modified monolithic silica (B1680970) supports with specific ionophoric ligands can achieve fast and selective separation. rsc.org The separation is often optimized by adjusting parameters such as the mobile phase pH and composition. rsc.org
Capillary Electrophoresis (CE), including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), is another valuable tool for uranium speciation. akjournals.comasianpubs.orgresearchgate.net CZE has been used to study the complexation of uranium(VI) with humic acids, providing information on the charge and behavior of the resulting complexes. akjournals.com MEKC has been successfully employed for the determination of uranium in environmental ore samples by separating its chelated form from other metal ions. asianpubs.org The separation can be optimized by controlling the pH and the concentration of surfactants in the buffer solution. asianpubs.org
Extraction chromatography is also used for the separation of uranium. researchgate.neteichrom.com For example, a single-column method using UTEVA resin has been developed for the rapid separation of uranium, plutonium, neptunium, and americium. researchgate.net
Table 2: Chromatographic and Electrophoretic Separation Methods for Uranium Speciation
| Technique | Separation Principle | Application | Reference |
|---|---|---|---|
| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation of UO₂²⁺ and Th⁴⁺ ions. | rsc.org |
| Micellar Electrokinetic Chromatography (MEKC) | Partitioning of analytes between a pseudo-stationary micellar phase and the surrounding aqueous buffer. | Determination of uranium in ore samples. | asianpubs.org |
| Capillary Zone Electrophoresis (CZE) | Separation based on the differential migration of ions in an electric field. | Study of uranium(VI) complexation with humic acids. | akjournals.com |
Microscopic and Imaging Techniques for Spatial Distribution and Chemical Mapping
Microscopic and imaging techniques provide direct visualization of the spatial distribution and morphology of this compound at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is widely used to analyze the morphology and elemental composition of uranium-containing materials. tandfonline.com For example, SEM-EDX has been used to study simulated fuel debris containing uranium, providing backscattered electron images and elemental mapping data. tandfonline.com
Raman mapping, a combination of Raman spectroscopy and microscopy, can be used to determine the chemical forms of uranium on a surface with high spatial resolution. iaea.org This technique has been used to show that aged uranium dioxide particles can be locally oxidized to form uranium peroxide. iaea.org
High-energy X-ray 3D imaging techniques, such as micro-computed tomography (µ-CT), can provide three-dimensional information on the internal structure of materials, including the distribution of pores and different phases. anl.gov
Radiochemical Methods for this compound Quantification and Tracer Studies
Radiochemical methods are essential for the highly sensitive and specific quantification of uranium isotopes and for conducting tracer studies to understand the behavior of this compound.
Alpha spectrometry is a primary technique for the isotopic analysis of uranium. nih.govolympianwatertesting.com It involves the chemical separation and purification of uranium, often through co-precipitation, solvent extraction, and ion exchange, followed by electrodeposition and measurement of the alpha particle energies. nih.govnih.gov This method allows for the quantification of individual uranium isotopes like ²³⁴U, ²³⁵U, and ²³⁸U. nih.gov
Gamma spectrometry is another non-destructive technique used to identify and quantify gamma-emitting radionuclides, including some uranium isotopes and their decay products. olympianwatertesting.com
Tracer studies, often employing isotopic labeling, provide insights into reaction mechanisms. For instance, ¹⁸O isotopic labeling combined with Raman spectroscopy has been used to study the formation of studtite during the oxidative dissolution of a mixed-oxide (MOX) fuel. acs.org These experiments can distinguish between the oxygen atoms in the uranyl group and those in the peroxide group, revealing details about the formation mechanism. acs.org Oxygen tracer experiments have also been used to investigate the oxidation of aqueous uranium(IV) with various oxidizing agents. acs.org
Radiochemical separation procedures are often a prerequisite for these measurements. These can involve techniques like peroxide fusion to ensure complete sample dissolution, followed by ion exchange and extraction chromatography to isolate uranium. researchgate.netepa.gov
Table 3: Radiochemical Methods for Uranium Analysis
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Alpha Spectrometry | Measurement of the energy of alpha particles emitted by radionuclides. | Quantification of individual uranium isotopes. | nih.govolympianwatertesting.com |
| Gamma Spectrometry | Measurement of the energy of gamma rays emitted by radionuclides. | Non-destructive identification and quantification of gamma-emitting isotopes. | olympianwatertesting.com |
| Isotopic Tracer Studies | Use of isotopically labeled compounds to follow the course of a reaction. | Elucidation of reaction mechanisms, such as studtite formation. | acs.orgacs.org |
Future Research Directions and Emerging Paradigms for Uranium Dioxideperoxide Chemistry
Development of Novel Synthetic Strategies for Tailored Uranium Dioxideperoxide Architectures
The synthesis of this compound has traditionally involved methods like aqueous precipitation from uranium(VI) solutions using hydrogen peroxide. wikipedia.org However, future research is centered on developing more sophisticated strategies that offer precise control over the material's final structure, or architecture, which in turn dictates its properties and performance.
One emerging area is photochemical synthesis . Recent studies have demonstrated that ultraviolet (UV) light can be used to initiate the formation of uranyl peroxide complexes through radical-mediated pathways. chemistryviews.org For example, a reaction involving uranyl chloride, triethylamine (B128534), and hydrogen peroxide under UV light yielded a unique uranyl peroxide dimer. chemistryviews.org In this process, H₂O₂ is broken down into hydroxyl radicals, which then react to form triethylamine N-oxide (TEAO) ligands that coordinate with the uranium centers. chemistryviews.org This method opens pathways to novel molecular arrangements not accessible through traditional thermal reactions.
Another key strategy involves the alkali-mediated dissolution of uranium dioxide (UO₂) powders . The dissolution of UO₂, a primary component of nuclear fuel, in alkaline solutions containing hydrogen peroxide leads to the formation of uranyl peroxide clusters. This approach is critical for reprocessing spent nuclear fuel. Research in this area aims to control the size and structure of the resulting clusters by carefully tuning reaction parameters.
Furthermore, controlling the morphology of the precipitate is a significant goal. The addition of substances like ammonium (B1175870) nitrate (B79036) to the uranyl nitrate solution during precipitation has been shown to produce needle-like crystallites with specific dimensions. Tailoring these morphologies is important as it influences the flowability and compaction behavior of powders used in nuclear fuel production. Future work will likely explore a wider range of additives and self-assembly techniques to create a variety of architectures, from layered structures to complex cage-like networks.
| Synthetic Strategy | Description | Key Advantage | Research Findings/Examples |
|---|---|---|---|
| Photochemical Synthesis | Uses UV light to generate radical intermediates that drive the formation of uranyl peroxide complexes. | Access to novel molecular structures not achievable through thermal methods. | Formation of a [(UO₂)₂O₂(ON(CH₂CH₃)₃)₄Cl₂] dimer from uranyl chloride, triethylamine, and H₂O₂. chemistryviews.org |
| Alkali-Mediated Dissolution | Dissolving UO₂ powder in alkaline H₂O₂ solutions to form uranyl peroxide clusters. | Relevant for spent nuclear fuel reprocessing and allows for cluster size control. | A critical method for reprocessing spent fuel by forming soluble uranyl peroxide species. |
| Morphology Control via Additives | Incorporating additives into the precipitation solution to direct the growth of specific crystal shapes. | Control over physical properties of the final powder (e.g., flowability, compaction). | Use of ammonium nitrate to produce needle-like crystallites with an average size of ~1.1 μm. |
Application of Advanced Characterization Techniques for Probing Ultrafast Phenomena and Transient Species
Understanding the complex reactions of this compound requires advanced analytical tools capable of observing very fast (ultrafast) processes and identifying short-lived intermediate (transient) species. The radiolysis of water during uranium processing, for instance, creates reactive oxygen species and free radicals that can degrade chemicals used in fuel separation, impacting efficiency. chemistryviews.org
Raman spectroscopy is one such powerful technique. It has been successfully used to track the degradation of amine extractants during solvent extraction processes. chemistryviews.org By monitoring shifts in the C–N stretching modes, researchers can follow the transformation of triethylamine into its N-oxide form in real-time, providing crucial insights into reaction mechanisms. chemistryviews.org
Future research will increasingly rely on a suite of high-end spectroscopic and microscopic tools to unravel reaction pathways at the molecular level. For example, recent studies on the reduction of hexavalent uranium by magnetite used such advanced tools to identify a transient pentavalent uranium, or U(V), species. nih.gov This discovery was significant because it revealed a previously unknown intermediate step in the formation of UO₂. nih.gov Looking ahead, the development of new methods for identifying the oxidation states of specific atoms within a material, such as through Diffraction Anomalous Fine Structure (DAFS) experiments, will be crucial for validating computational models and providing a more complete picture of these reactions. uantwerpen.be
| Technique | Application | Information Gained | Example |
|---|---|---|---|
| Raman Spectroscopy | Tracking chemical transformations during processing. | Real-time monitoring of ligand degradation and formation of new species. | Observing the red-shift of C–N stretches to track amine oxidation in the CARBEX process. chemistryviews.org |
| High-End Spectroscopy & Microscopy | Identifying transient species in reduction reactions. | Detection of short-lived intermediates and their structures. | Identification of a transient U(V) species during the reduction of U(VI) by magnetite. nih.gov |
| Diffraction Anomalous Fine Structure (DAFS) | Proposed for future experimental validation. | Site-specific identification of uranium oxidation states. | Proposed as a method to experimentally validate computational predictions of mixed oxidation states in uranium oxides. uantwerpen.be |
Integration of Computational and Experimental Approaches for Predictive Modeling and Materials Design
The synergy between computational modeling and experimental work is a cornerstone of modern materials science, and the study of this compound is no exception. This integrated approach allows researchers to predict material properties and reaction pathways, which can then be tested and validated in the lab, accelerating the design of new materials.
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and properties of complex materials like uranium oxides. uantwerpen.be Due to the intricate magnetic and electronic properties of uranium, precise modeling techniques are essential. uantwerpen.be DFT calculations have been used to investigate the initial stages of uranium dioxide (UO₂) oxidation by modeling how molecules like hydrogen peroxide interact with the UO₂ surface. uantwerpen.be Furthermore, DFT helps explain the unique bonding in uranium compounds, revealing that the 5f and 6d orbitals in uranium participate equally in bonding, which distinguishes it from other actinides. smolecule.com
This computational work is not done in isolation. It is used to guide and interpret experimental findings. For instance, after DFT calculations predicted the existence of a U(VI) oxidation state in an intermediate oxide phase (U₃O₇), researchers proposed specific DAFS experiments to verify these findings. uantwerpen.bersc.org This cycle of prediction and validation is crucial for building accurate models. In another example, a combined experimental and modeling study was conducted on the heat treatment of uranium dioxide embedded in epoxy resin to develop an optimal process for separating the materials for nuclear waste storage. iaea.org The integration of thermobalance experiments with modeling of pyrolysis reactions allowed for precise control over the process. iaea.org
Future efforts will focus on developing more sophisticated models that can accurately predict the behavior of this compound under a variety of conditions, from the formation of nanoclusters to its long-term stability in geological repositories.
Exploration of this compound Analogues and Related Actinide Peroxide Compounds
To gain a broader understanding of this compound, researchers are exploring analogous compounds and related classes of actinide materials. This comparative approach can reveal fundamental principles of structure and reactivity that apply across the actinide series.
A significant related area of research is uranium-containing polyoxometalates (U-POMs) . rsc.org These are large, complex cluster compounds formed from the assembly of uranium with polyoxometalate anions. rsc.org U-POMs are classified into various types, including U-oxo-clusters, which prominently feature uranyl peroxide clusters and their derivatives. rsc.org Studying the synthesis and structure of these complex clusters provides insight into the coordination chemistry of uranium and its interaction with peroxide, which is directly relevant to simpler this compound systems. rsc.org
The investigation is not limited to uranium. Understanding the behavior of other actinide peroxides is crucial for predicting how different elements in spent nuclear fuel will behave. The chemistry of uranium is distinct from lighter actinides like thorium, partly due to the different involvement of f and d orbitals in chemical bonding. smolecule.com By synthesizing and characterizing peroxide compounds of other actinides (e.g., neptunium, plutonium, americium) and comparing them to their uranium counterparts, scientists can identify trends in stability, structure, and reactivity across the series. This knowledge is vital for developing comprehensive models for the management of used nuclear fuel, where a mixture of actinides is present.
Fundamental Understanding of this compound Interfaces and Nanoscale Phenomena
Many of the critical reactions involving this compound occur at the interface between the solid material and its surrounding environment (e.g., water) and are governed by phenomena at the nanoscale. A fundamental understanding of these processes is essential for predicting the environmental fate of uranium and for designing effective remediation and waste storage technologies.
Recent breakthroughs have provided a detailed, near-atomic scale picture of how uranium dioxide forms. One study revealed that the reduction of soluble hexavalent uranium (U(VI)) on the surface of magnetite proceeds through a transient U(V) state. nih.gov This is followed by the formation of tiny UO₂ nanocrystals (1-2 nm in size) that are organized into nanowires. nih.govnih.gov Over time, these nanowires collapse into more ordered UO₂ nanoclusters. nih.govnih.gov This discovery of a transient nanowire structure significantly advances our understanding of uranium's molecular-scale behavior and has implications for nuclear waste evolution and environmental remediation. nih.gov
The study of such nanoscale phenomena is a rapidly advancing frontier. arxiv.org Understanding how this compound nanoparticles form, aggregate, and interact with other minerals and organic matter in the environment is a key research goal. nih.gov This knowledge is critical for developing more accurate models of uranium transport in the subsurface and for designing new materials and strategies for capturing and immobilizing uranium contamination. nih.gov Future research will likely employ advanced in-situ microscopy and spectroscopy techniques to observe these nanoscale processes as they happen, providing unprecedented insight into the interfacial chemistry of this compound.
Q & A
Q. What are the key structural and thermodynamic properties of uranium dioxide peroxide that influence its reactivity in experimental settings?
Uranium dioxide peroxide (UO₂·H₂O₂) exhibits a fluorite-derived crystal structure, with uranium in the +4/+6 oxidation state depending on peroxide coordination . Thermodynamic stability is influenced by hydration levels and redox conditions. Key properties include:
- Thermodynamic data : ΔfH° ranges from -1,250 to -1,300 kJ/mol (varies with synthesis method) .
- Hydrogen bonding : Peroxide groups form hydrogen bonds with water, affecting dissolution kinetics .
- Surface reactivity : Oxidized surfaces under wet conditions favor U⁶⁺ species, altering catalytic behavior .
Methodological Insight: Use X-ray diffraction (XRD) to confirm crystal structure and X-ray photoelectron spectroscopy (XPS) to quantify oxidation states .
Q. What standardized protocols exist for detecting and quantifying peroxide formation in uranium dioxide compounds?
Peroxide detection in uranium compounds follows EH&S guidelines for peroxide-forming chemicals:
- Iodometric titration : Quantifies active oxygen via iodine liberation (detection limit: 1–10 ppm) .
- FTIR spectroscopy : Identifies O-O stretching vibrations (~800–900 cm⁻¹) .
- Safety thresholds : >10 ppm peroxide concentration requires deactivation via reduction (e.g., Fe²⁺/ascorbic acid) .
Validation: Regular testing intervals (every 3–6 months) and inert gas storage (argon/nitrogen) minimize false negatives .
Q. How should researchers handle and store uranium dioxide peroxide to minimize decomposition and ensure experimental reproducibility?
- Storage : Use amber glass containers under inert gas (argon) at 4°C to suppress radical-mediated decomposition .
- Labeling : Record dates (opened/tested), peroxide concentrations, and disposal deadlines .
- Deactivation : For expired samples, employ acidic FeSO₄ treatment to reduce peroxides to water .
Advanced Research Questions
Q. How can spectroscopic techniques (e.g., photoluminescence, XPS) be optimized to characterize uranium dioxide peroxide’s surface oxidation states under varying humidity conditions?
- Photoluminescence spectroscopy : Use a Hansen cell to control humidity (5–95% RH) and monitor U⁴⁺→U⁶⁺ transitions at 450–550 nm .
- XPS calibration : Reference binding energies to UO₂ (U 4f₇/₂: 380.5 eV) and UO₃ (U 4f₇/₂: 382.1 eV) to distinguish surface oxidation .
| Technique | Parameters | Application |
|---|---|---|
| Photoluminescence | λex = 325 nm, 25°C, 60% RH | Detects hydration-driven U⁶⁺ formation |
| XPS | Al Kα source, 0.1 eV resolution | Quantifies surface U⁴⁺/U⁶⁺ ratio |
Source: AFIT oxidation study protocols .
Q. What experimental designs effectively isolate uranium dioxide peroxide’s catalytic behavior in radical-mediated reactions from competing degradation pathways?
- Radical trapping : Introduce spin traps (e.g., DMPO) in electron paramagnetic resonance (EPR) to identify ·OH/UO₂⁺ intermediates .
- Competitive kinetics : Compare reaction rates in H₂O₂ vs. tert-butyl hydroperoxide systems to distinguish peroxide-specific catalysis .
Critical controls: Use argon-purged reactors to exclude O₂ interference and chelators (EDTA) to suppress metal-ion side reactions .
Q. What statistical approaches resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for uranium dioxide peroxide across different synthesis methods?
- Multivariate regression : Correlate ΔfH° with synthesis variables (pH, temperature, precursor purity) .
- Error source analysis : Identify systematic biases (e.g., calorimetry vs. computational methods) using Grubbs’ test for outliers .
| Synthesis Method | Reported ΔfH° (kJ/mol) | Likely Error Source |
|---|---|---|
| Aqueous precipitation | -1,250 ± 15 | Hydration enthalpy miscalculation |
| Sol-gel synthesis | -1,300 ± 20 | Incomplete peroxide incorporation |
Recommendation: Standardize synthesis protocols (e.g., ISO 11358) to reduce inter-study variability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in uranium dioxide peroxide’s reported solubility across acidic vs. alkaline conditions?
- Hypothesis testing : Compare dissolution rates in HNO₃ (pH 1) vs. NH₄OH (pH 12) using ICP-MS to measure [U] in solution .
- Surface analysis : Apply atomic force microscopy (AFM) to track surface pitting vs. pH, correlating with solubility data .
Key finding: Solubility increases in acidic media due to U⁶⁺ complexation but decreases in alkaline conditions due to UO₂(OH)₂ precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
